(2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

ACE inhibition stereochemistry-activity relationship antihypertensive agents

The compound (2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid, also referred to as Boc-(2S,4S)-4-phenylproline or trans-4-phenyl-L-proline N-Boc derivative, is a chiral, non-proteinogenic cyclic amino acid building block. It belongs to the class of 4-substituted proline analogs and features a tert-butyloxycarbonyl (Boc) amine protecting group, a free carboxylic acid, and a phenyl substituent in the trans configuration relative to the carboxylate.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 96314-29-3
Cat. No. B1333994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
CAS96314-29-3
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1
InChIKeyJDAQDIQHICLYKH-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS 96314-29-3)


The compound (2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid, also referred to as Boc-(2S,4S)-4-phenylproline or trans-4-phenyl-L-proline N-Boc derivative, is a chiral, non-proteinogenic cyclic amino acid building block. It belongs to the class of 4-substituted proline analogs and features a tert-butyloxycarbonyl (Boc) amine protecting group, a free carboxylic acid, and a phenyl substituent in the trans configuration relative to the carboxylate . This specific stereochemistry (2S,4S) and the orthogonal Boc protection make it a strategic intermediate in the synthesis of peptidomimetics, conformationally constrained peptides, and specific angiotensin-converting enzyme (ACE) inhibitor scaffolds [1].

Why Generic 4-Phenylproline Analogs Cannot Substitute for (2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid in Critical Synthesis Routes


The (2S,4S) trans stereochemistry is paramount for the biological activity of downstream ACE inhibitors; the corresponding (2S,4R) cis diastereomer (CAS 336818-78-1) yields inactive or markedly less potent derivatives when incorporated into phosphinic acid-based ACE inhibitor pharmacophores [1]. Moreover, the acid-labile Boc protecting group is orthogonal to common base-labile protecting strategies used in peptide synthesis, enabling selective N-deprotection without disturbing methyl or benzyl ester protections on the carboxylic acid—a feature absent in the unprotected congener (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid (CAS 96314-26-0) [2]. Thus, substitution with the cis isomer, the deprotected 4-phenylproline, or the cyclohexyl analog (employed in Fosinopril) fundamentally alters the synthetic route or yields an incorrect final stereoisomer, leading to loss of therapeutic activity or synthetic efficiency.

Quantitative Differentiation Evidence for (2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Against Closest Analogs


IC50 of Trans- vs. Cis-4-Phenylproline-Containing ACE Inhibitors

In a series of phosphinic acid ACE inhibitors, the trans-4-phenylproline-containing analog exhibited an IC50 of 7.10 nM, whereas the cis-4-phenylproline-containing analog showed approximately 100-fold weaker inhibition, with an IC50 of 696 nM. This direct comparison, derived from the same study and same core scaffold, underscores the criticality of the (2S,4S) configuration for target engagement [1].

ACE inhibition stereochemistry-activity relationship antihypertensive agents

Stereochemical Purity Specification: Trans/Cis Ratio of 98:2 Achievable in Synthesis

The Friedel-Crafts-based synthetic route to trans-4-phenyl-L-proline derivatives (the immediate precursor to the target compound) achieves a trans:cis diastereomeric ratio of at least 98:2, as specified in the original process patent [1]. In contrast, direct cuprate-mediated phenylation of 4-tosyloxyprolines yields a mixture of trans and cis products that requires chromatographic separation, often resulting in lower isolated yields of the pure trans isomer [2].

process chemistry diastereoselectivity chiral purity

Comparative Cost and Availability of (2S,4S)- vs. (2S,4R)-Boc-4-phenylproline

Commercial pricing from a major supplier (Fluorochem, 2025) shows that the (2S,4S) trans isomer is priced at £23.00 for 250 mg, while the (2S,4R) cis isomer (CAS 336818-78-1) is priced at £20.00 for the same quantity, representing a 15% premium for the trans isomer . Both isomers are listed with ≥95% HPLC purity and identical molecular weight (291.35 g/mol), confirming that the price differential reflects the higher synthetic demand and fewer commercial sources for the pharmacologically relevant trans configuration.

procurement cost analysis research chemicals

Defined Application Scenarios for (2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid


Synthesis of Trans-4-Phenylproline-Containing ACE Inhibitor Lead Compounds

Medicinal chemistry teams developing phosphinic acid or carboxylalkyl dipeptide ACE inhibitors should incorporate (2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid as the penultimate intermediate to ensure the correct trans configuration at the proline 4-position. As demonstrated, the trans isomer affords an IC50 of 7.10 nM versus 696 nM for the cis isomer in matched molecular pair comparisons [1]. The Boc group allows mild deprotection (TFA/DCM) without cleaving benzyl or methyl ester protections elsewhere in the molecule.

Synthesis of Conformationally Constrained Peptidomimetics Requiring Trans-4-Arylproline

Peptide chemists designing β-turn mimetics or proline-rich antimicrobial peptides that require a trans-4-aryl substituent can directly couple this building block using standard peptide coupling reagents (HATU, DIC/HOBt). The free carboxylic acid eliminates the need for ester hydrolysis post-coupling, while the Boc group enables Fmoc-strategy-compatible N-terminal extension after selective deprotection. The high diastereomeric purity (≥98:2 trans:cis) minimizes the introduction of stereochemical errors during solid-phase synthesis [2].

Process Chemistry Scale-Up for GMP Intermediate Production

CMOs and process R&D groups scaling up the synthesis of trans-4-phenylproline-derived APIs should source the pre-formed (2S,4S) Boc-protected acid rather than attempting in-house stereoselective synthesis. The patented Friedel-Crafts route establishes a benchmark trans:cis ratio of 98:2, but achieving this at scale requires rigorous control of Lewis acid stoichiometry and temperature [3]. Purchasing the validated intermediate with a certificate of analysis (≥95% HPLC purity) transfers the diastereomeric risk to the supplier and accelerates process development timelines.

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